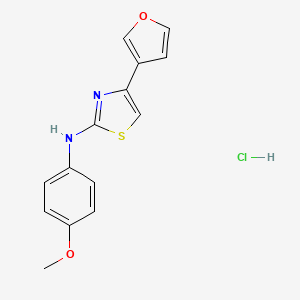

Methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamoyl)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

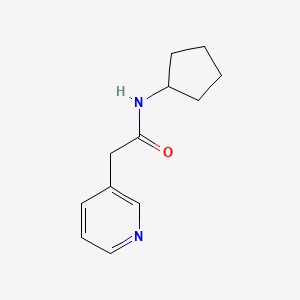

Methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C18H24N2O5S and its molecular weight is 380.46. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthetic Intermediates in Natural Product Synthesis

Piperidine derivatives have been utilized as synthetic intermediates, particularly in the synthesis of natural products and compounds with pharmacological interests. Research by Ibenmoussa et al. (1998) on piperidinedione derivatives emphasizes their application in preparing emetine-like antiepileptic and herbicide agents, showcasing the versatility of piperidine frameworks in synthetic chemistry (Ibenmoussa et al., 1998).

Catalytic Reactions for Piperidine Derivatives

The work by Zhang et al. (2006) demonstrates the use of gold(I) catalysis in the intramolecular hydroamination of N-allenyl carbamates to effectively form piperidine derivatives. This method underscores the significant role of catalysis in the efficient and selective formation of complex heterocyclic compounds (Zhang et al., 2006).

Palladium-Catalyzed C-H Functionalization

Magano et al. (2014) detailed a palladium-catalyzed C-H functionalization approach, revealing its utility in the synthesis of oxindoles, a class of compounds with various pharmacological activities. This research indicates the growing interest in using transition metal-catalyzed reactions to achieve complex molecular architectures efficiently (Magano et al., 2014).

Analgesic Potential of Piperidinol Derivatives

Research into the analgesic potential of aromatic carboxylic esters of 1-methyl-4-piperidinol by Waters (1978) illustrates the exploration of piperidinol systems for developing new pain management therapies. This study highlights the continuous search for novel analgesic compounds with improved efficacy and reduced side effects (Waters, 1978).

Antimicrobial and Antiviral Applications

The discovery and synthesis of novel compounds for antimicrobial and antiviral applications are a significant focus within the pharmaceutical sciences. For example, Kumar et al. (2008) described the synthesis and antimycobacterial activity of spiro-piperidin-4-ones, showcasing the potential of piperidine derivatives in developing anti-infective therapies (Kumar et al., 2008).

作用機序

Target of Action

The primary target of Methyl 4-((1-(1,1-dioxidotetrahydrothiophen-3-yl)piperidin-4-yl)carbamoyl)benzoate is the G protein-gated inwardly-rectifying potassium (GIRK) channels . These channels play a crucial role in regulating the electrical activity of cells, particularly in the nervous system.

Mode of Action

This compound acts as an activator of the GIRK channels . It interacts with these channels, causing them to open and allow potassium ions to flow into the cell. This influx of potassium ions hyperpolarizes the cell, making it less likely to fire an action potential.

Biochemical Pathways

The activation of GIRK channels by this compound affects the potassium ion homeostasis within the cell . This can have downstream effects on various cellular processes, including signal transduction, cell proliferation, and neurotransmission.

生化学分析

Biochemical Properties

It has been found to be a part of a series of compounds that act as G protein-gated inwardly-rectifying potassium (GIRK) channel activators . These channels play a key role in modulating excitability in cells .

Cellular Effects

As a GIRK channel activator, it may influence cell function by modulating cellular excitability .

Molecular Mechanism

As a GIRK channel activator, it likely exerts its effects at the molecular level by interacting with these channels and influencing their activity .

特性

IUPAC Name |

methyl 4-[[1-(1,1-dioxothiolan-3-yl)piperidin-4-yl]carbamoyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O5S/c1-25-18(22)14-4-2-13(3-5-14)17(21)19-15-6-9-20(10-7-15)16-8-11-26(23,24)12-16/h2-5,15-16H,6-12H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGZNLOVWUMJWKX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)NC2CCN(CC2)C3CCS(=O)(=O)C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[3-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2502049.png)

![6-Tert-butyl-2-({1-[(1-hydroxycyclopentyl)methyl]azetidin-3-yl}methyl)-2,3-dihydropyridazin-3-one](/img/structure/B2502050.png)

![4-[(E)-2-(3-methoxyphenyl)vinyl]phenol](/img/structure/B2502051.png)

![N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrimidin-4-amine](/img/structure/B2502056.png)

![5-methyl-3-phenyl-N-(pyridin-3-ylmethyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2502057.png)

![3-[[(Z)-2-Benzoyl-3-hydroxy-3-phenylprop-2-enylidene]amino]-7-methylpyrano[3,2-c]pyran-2,5-dione](/img/structure/B2502060.png)

![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-4-[(3-methylpiperidin-1-yl)sulfonyl]benzamide](/img/structure/B2502066.png)